methyl 3-(oxan-4-yl)propanoate
Description
Methyl 3-(oxan-4-yl)propanoate is an organic compound with the molecular formula C₉H₁₆O₃. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its structural feature, which includes an oxane ring (tetrahydropyran) attached to a propanoate moiety. Esters like this compound are commonly found in various natural and synthetic products, and they often exhibit pleasant odors, making them useful in the fragrance and flavor industries.
Properties
CAS No. |
1268521-32-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxan-4-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of ethyl 3-(oxan-4-yl)propanoate with methanol. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the equilibrium towards the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-4-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester bond can be cleaved to yield 3-(oxan-4-yl)propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol, 3-(oxan-4-yl)propanol, using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are used, and the reactions are often conducted at elevated temperatures.
Major Products Formed
Hydrolysis: 3-(oxan-4-yl)propanoic acid and methanol.
Reduction: 3-(oxan-4-yl)propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl 3-(oxan-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters. It serves as a substrate to investigate enzyme kinetics and specificity.
Medicine: this compound is explored for its potential use in drug delivery systems. Its ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: The compound is used in the fragrance and flavor industries due to its pleasant odor. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-(oxan-4-yl)propanoate depends on its application. In enzymatic hydrolysis, the ester bond is cleaved by esterases, resulting in the formation of 3-(oxan-4-yl)propanoic acid and methanol. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond undergoes nucleophilic attack by a water molecule, facilitated by the enzyme’s catalytic residues.
Comparison with Similar Compounds
Methyl 3-(oxan-4-yl)propanoate can be compared with other esters such as ethyl 3-(oxan-4-yl)propanoate and methyl 3-(oxan-2-yl)propanoate. While these compounds share similar structural features, their reactivity and applications may differ due to variations in the alkyl group or the position of the oxane ring.
Similar Compounds
Ethyl 3-(oxan-4-yl)propanoate: Similar in structure but with an ethyl group instead of a methyl group. It may exhibit different physical properties and reactivity.
Methyl 3-(oxan-2-yl)propanoate: The oxane ring is attached at a different position, which can influence the compound’s chemical behavior and applications.
This compound stands out due to its specific structural arrangement, which imparts unique reactivity and makes it suitable for various applications in research and industry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 3-(oxan-4-yl)propanoate, and how can reaction parameters be optimized?
- Methodological Answer : this compound can be synthesized via multicomponent reactions (MCRs), leveraging protocols similar to those used for substituted chromenone derivatives. For example, a one-pot MCR involving 3-hydroxy-4H-chromen-4-one, methyl acrylate, and oxan-4-yl derivatives under acid catalysis (e.g., H2SO4) at 80–100°C for 6–12 hours yields analogous esters. Optimization involves adjusting stoichiometry (1:1.2:1 molar ratio), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) to improve yields (typically 60–85%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. How is the structural identity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR (CDCl3) identify key protons (e.g., oxan-4-yl CH2 at δ 1.5–2.0 ppm, ester OCH3 at δ 3.6–3.7 ppm) and carbons (ester carbonyl at ~170 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 150 K) resolves bond lengths and angles, confirming spatial arrangement. Refinement parameters (R-factor < 0.05) ensure accuracy .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- Waste Management : Segregate organic waste (e.g., unreacted ester) in halogen-free containers for incineration by licensed facilities.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Avoid inhalation via P95 respirators .
Advanced Research Questions
Q. What mechanistic pathways govern the formation of this compound in multicomponent reactions?
- Methodological Answer : The reaction proceeds via a Knoevenagel-Michael cascade:
Knoevenagel Condensation : Nucleophilic attack by 3-hydroxy-4H-chromen-4-one on methyl acrylate forms an α,β-unsaturated ester.
Michael Addition : Oxan-4-yl nucleophile attacks the β-position, followed by cyclization.
Substituent effects (e.g., electron-withdrawing groups on oxan-4-yl) slow the Michael step, requiring higher temperatures (100°C vs. 80°C). Monitoring via TLC (hexane:EtOAc = 3:1) tracks intermediate formation .
Q. How can bacterial degradation pathways of this compound be analyzed to assess environmental persistence?
- Methodological Answer :
- Metabolite Profiling : Incubate with Roseobacter group bacteria in minimal media (28°C, 120 rpm). Extract metabolites (ethyl acetate) and analyze via GC-MS (DB-5 column, 70–300°C ramp). Key metabolites (e.g., methyl 3-(methylsulfanyl)propanoate) indicate ester cleavage.
- Kinetic Studies : Measure half-life (t₁/₂) via HPLC (C18 column, 254 nm) under varying pH (5–9) and salinity (0–5% NaCl) to model environmental degradation .
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Parameterize the ester’s partial charges (AM1-BCC method) and grid box (20 ų around the active site).
- MD Simulations : Run 100-ns trajectories (GROMACS, CHARMM36 force field) to assess binding stability. Key interactions (H-bonds with Ser123, hydrophobic contacts with Phe296) correlate with inhibitory potency .
Data Contradictions and Resolution
- Synthesis Yields : reports 60–85% yields for analogous esters, while some protocols (unreferenced) claim >90%. Discrepancies may arise from purity of oxan-4-yl precursors or solvent selection. Validate via controlled replicates.
- Metabolite Identification : identifies methyl 3-(methylsulfanyl)propanoate as a degradation product, but analogous studies may miss sulfoxide derivatives. Confirm using high-resolution LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
